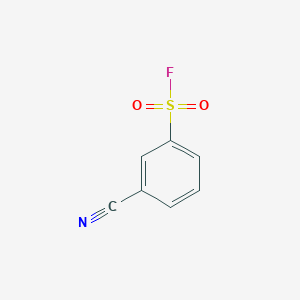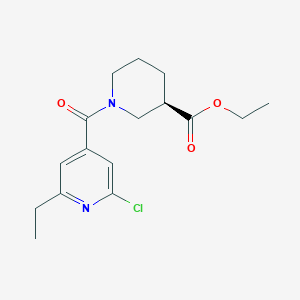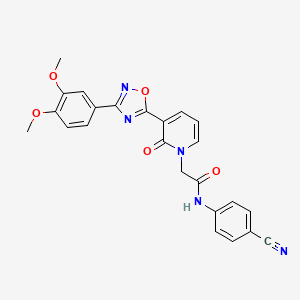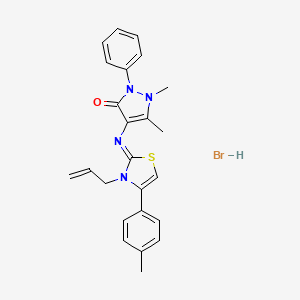![molecular formula C11H9BrN2OS B2908846 2-[(Bromoacetyl)amino]-4-phenyl-1,3-thiazole CAS No. 19749-86-1](/img/structure/B2908846.png)
2-[(Bromoacetyl)amino]-4-phenyl-1,3-thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-[(Bromoacetyl)amino]-4-phenyl-1,3-thiazole” is a compound that contains a thiazole ring, which is a heterocyclic compound with sulfur and nitrogen atoms . The bromoacetyl group is known to be employed as an acylating reagent and in the production of heterocyclic compounds .
Synthesis Analysis
The synthesis of similar compounds involves the use of bromoacetyl bromide as an acylating reagent . Amino acids can be converted to azido acetamides using bromoacetyl bromide . Additionally, 2-amino-4-alkyl- and 2-amino-4-arylthiazole-5-carboxylates and their selenazole analogues were synthesized by α-halogenation of β-keto esters with N-bromosuccinimide, followed by cyclization with thiourea or selenourea .Molecular Structure Analysis
The molecular structure of “2-[(Bromoacetyl)amino]-4-phenyl-1,3-thiazole” would include a thiazole ring, an amino group, a bromoacetyl group, and a phenyl group .Chemical Reactions Analysis
Bromoacetyl groups can react with amines to form azido acetamides . They can also react with aromatic aldehydes, phenyl isocyanate, and carboxylic acid chlorides .Physical And Chemical Properties Analysis
Amino acids, which are structurally similar to “2-[(Bromoacetyl)amino]-4-phenyl-1,3-thiazole”, are colorless, crystalline substances. They have a high melting point due to their ionic property and are soluble in water and ethanol .Aplicaciones Científicas De Investigación
Antimicrobial Activity
Thiazoles, including the compound , have been found to exhibit antimicrobial properties . They are a prominent structural feature in a variety of natural products, such as vitamin B and penicillin .
Antiretroviral Activity
Thiazole derivatives have been used in the development of antiretroviral drugs. For instance, Ritonavir, an antiretroviral medication used to treat and prevent the HIV/AIDS, contains thiazole moieties .
Antifungal Activity
Thiazoles are also known for their antifungal properties. Abafungin, an antifungal drug, is one such example that contains thiazole moieties .
Anticancer Activity
Thiazole-based compounds have shown potential in cancer treatment. Tiazofurin, an anticancer drug, is a notable example . Moreover, some synthesized N-(4-(4-bromophenyl)-thiazol-2-yl)-2-chloroacetamide derivatives have been screened for their in vitro anticancer properties .
Antidiabetic Activity
Thiazole derivatives have been associated with antidiabetic activities . They are being studied for their potential use in the treatment of diabetes.
Anti-inflammatory Activity
Thiazoles have shown anti-inflammatory properties . Meloxicam, an anti-inflammatory drug, contains a thiazole moiety .
Anti-Alzheimer Activity
Thiazole-based compounds have been associated with anti-Alzheimer activities . They are being explored for their potential use in the treatment of Alzheimer’s disease.
Antihypertensive Activity
Thiazole derivatives have also been associated with antihypertensive activities . They are being studied for their potential use in the treatment of hypertension.
Propiedades
IUPAC Name |
2-bromo-N-(4-phenyl-1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2OS/c12-6-10(15)14-11-13-9(7-16-11)8-4-2-1-3-5-8/h1-5,7H,6H2,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHHABMIHGGMUOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(Bromoacetyl)amino]-4-phenyl-1,3-thiazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-imino-5-oxo-3-((1-phenylethyl)carbamoyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-1-yl)ethyl acetate](/img/structure/B2908767.png)

![3-nitro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide](/img/structure/B2908770.png)
![Ethyl 2-(methylsulfanyl)-4-[(phenylcarbamoyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B2908771.png)
![2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-methyl-N-phenylacetamide](/img/structure/B2908773.png)


![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-4-phenylbutan-1-one](/img/structure/B2908778.png)

![(Z)-ethyl 2-(6-bromo-2-((5-chlorothiophene-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2908783.png)
![(Z)-N-(2-bromophenyl)-2-cyano-3-[1-(2,2,2-trifluoroethyl)imidazol-2-yl]prop-2-enamide](/img/structure/B2908784.png)
![4-[3-(3-Phenyl-1,2,4-oxadiazol-5-yl)propanoyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2908785.png)
![(2,5-Dimethylpyrazol-3-yl)-[4-[[(3-methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]methanone](/img/structure/B2908786.png)